((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
CAS No.: 596103-06-9
Cat. No.: VC8126470
Molecular Formula: C8H14O3S
Molecular Weight: 190.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596103-06-9 |
|---|---|
| Molecular Formula | C8H14O3S |
| Molecular Weight | 190.26 g/mol |
| IUPAC Name | [(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol |
| Standard InChI | InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |
| Standard InChI Key | YCABSTBYVZTCQI-XVMARJQXSA-N |
| Isomeric SMILES | CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO)C |
| SMILES | CC1(OC2CSC(C2O1)CO)C |
| Canonical SMILES | CC1(OC2CSC(C2O1)CO)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic system comprising a tetrahydrothieno[3,4-d][1, dioxole core fused with a methanol substituent at the 4-position. Key structural attributes include:
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Stereochemistry: Absolute configurations at positions 3a (S), 4 (R), and 6a (R) .
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Functional Groups: A primary alcohol (-CH2OH) and two methyl groups on the dioxolane ring .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | 1.2–1.3 g/cm³ (estimated) | |
| LogP (Partition Coefficient) | 0.85 (calculated) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
Synthesis and Optimization
Chemoenzymatic Synthesis
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Acetonide Protection: Starting from D-mannose, sequential protection with 2,2-dimethoxypropane under acidic conditions yields a diacetonide intermediate .
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Reduction and Mesylation: Sodium borohydride reduces the ketone to a diol, followed by mesylation with MsCl to form a dimesylate .
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Thioether Formation: Treatment with Na2S in DMF introduces the sulfur atom, forming the thieno ring .
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Deprotection: Acidic hydrolysis (30% AcOH) removes the acetonide groups, yielding the final alcohol .
Key Reaction Conditions:
Biological Activity and Mechanisms
NAD+ Mimicry
The compound’s structural similarity to NAD+ enables it to act as a stable cofactor mimic in enzymatic reactions. In vitro studies demonstrate:
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Binding Affinity: Competitive inhibition of NAD+-dependent enzymes (e.g., sirtuins) with IC50 values in the low micromolar range .
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Antioxidant Effects: Scavenges ROS (reactive oxygen species) at 50–100 µM concentrations .
Applications in Medicinal Chemistry
Enzyme Stabilization
The thieno-dioxolane scaffold enhances metabolic stability compared to native NAD+, making it valuable for:
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Cofactor Recycling: Used in biocatalytic processes requiring NAD(H)-dependent dehydrogenases .
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Proteomics: Photoaffinity labeling of NAD+-binding proteins .
Drug Discovery
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Lead Optimization: Serves as a core structure for developing kinase inhibitors .
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Prodrug Design: Alcohol group facilitates conjugation with antitumor agents (e.g., doxorubicin) .
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Storage | 2–8°C under inert atmosphere |
| Disposal | Incineration following local regulations |
Future Directions
Synthetic Improvements
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Catalytic Asymmetric Synthesis: Develop enantioselective routes using chiral auxiliaries .
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Flow Chemistry: Optimize step 3 for continuous processing to reduce reaction time .
Therapeutic Exploration
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